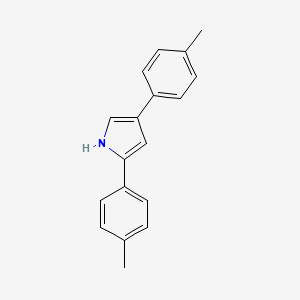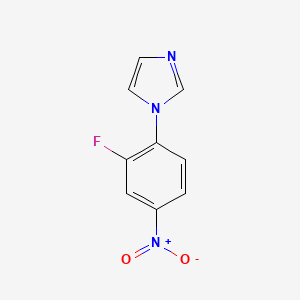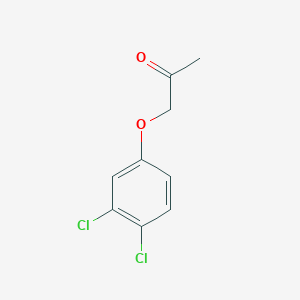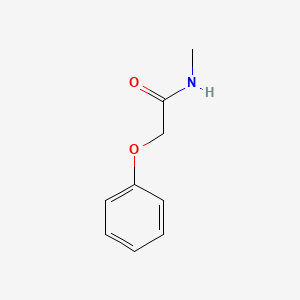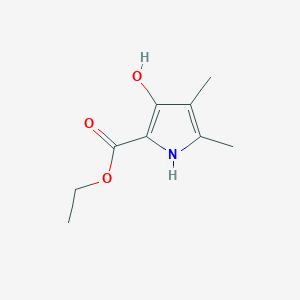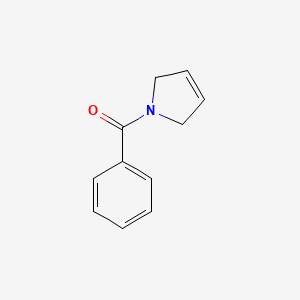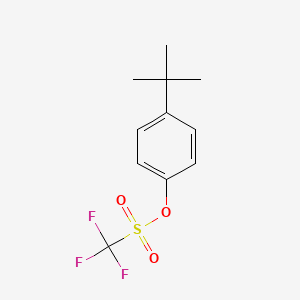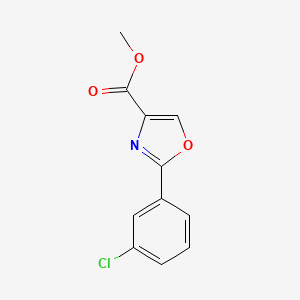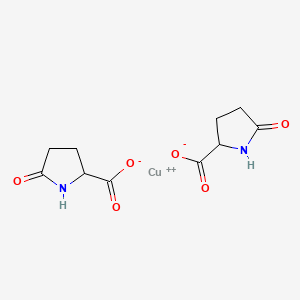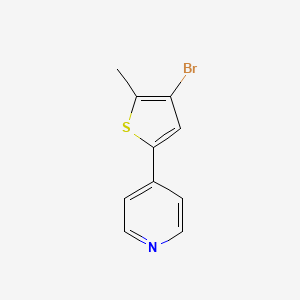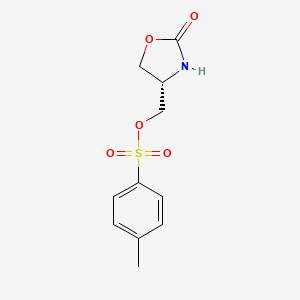
5-hydroxy-3,4-dimethylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxy-3,4-dimethylfuran-2(5H)-one is an organic compound with the molecular formula C6H8O3 It is a furan derivative, characterized by a furan ring substituted with hydroxy and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves the oxidation of furan using oxone as the sole oxidant and water as the solvent . This method is simple, efficient, and scalable, making it suitable for industrial applications.
Industrial Production Methods
The industrial production of this compound typically follows the same synthetic route as described above. The use of oxone and water ensures that the process is environmentally friendly and cost-effective, which is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxy-3,4-dimethylfuran-2(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The hydroxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxone in water is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride (NaBH4) can be used.
Substitution: Various reagents, depending on the desired substitution, can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Applications De Recherche Scientifique
5-Hydroxy-3,4-dimethylfuran-2(5H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials due to its unique properties.
Mécanisme D'action
The mechanism of action of 5-hydroxy-3,4-dimethylfuran-2(5H)-one involves its interaction with molecular targets and pathways in biological systems. The hydroxy group can form hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxy-2(5H)-furanone: Similar structure but lacks the methyl groups.
3,4-Dimethylfuran: Lacks the hydroxy group.
Furan-2(5H)-one: Lacks both the hydroxy and methyl groups.
Uniqueness
5-Hydroxy-3,4-dimethylfuran-2(5H)-one is unique due to the presence of both hydroxy and methyl groups on the furan ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
1575-54-8 |
|---|---|
Formule moléculaire |
C6H8O3 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-hydroxy-3,4-dimethyl-2H-furan-5-one |
InChI |
InChI=1S/C6H8O3/c1-3-4(2)6(8)9-5(3)7/h5,7H,1-2H3 |
Clé InChI |
NVXHBLAEBCZZHH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC1O)C |
SMILES canonique |
CC1=C(C(=O)OC1O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one](/img/structure/B3048043.png)
